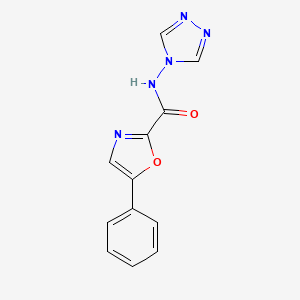

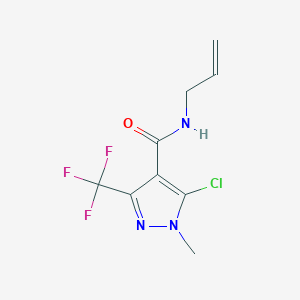

5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

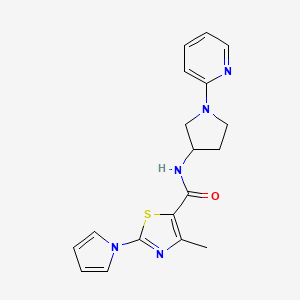

“5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, Indian researchers reported a synthesis of 4-amino-5-aryl-4H-1,2,4-triazole derivatives . Another study synthesized three novel coordination polymers under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For instance, fluoroquinolone derivatives exhibited good to excellent activity against almost all microorganisms with MIC values ranging from 0.125 to 64 μg/mL .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques . For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazoles, including the compound , have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents, particularly against bacterial strains. Investigating the specific mechanisms of action and optimizing the compound’s structure could lead to novel antibiotics.

Antifungal Properties

Triazole derivatives have also shown promise as antifungal agents . Their ability to inhibit fungal growth and disrupt cell membranes makes them valuable candidates for combating fungal infections. Researchers may explore the compound’s efficacy against specific fungal species.

Anticancer Potential

The field of oncology has witnessed significant advancements in triazole-based compounds. Some derivatives exhibit anticancer effects by interfering with cell proliferation, apoptosis, or angiogenesis . Investigating the compound’s impact on cancer cell lines and understanding its molecular targets could provide valuable insights.

Antioxidant Activity

Triazoles, including the compound under study, may possess antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements.

Anticonvulsant Effects

Certain triazole derivatives have demonstrated anticonvulsant activity . These compounds may modulate neuronal excitability and reduce seizure susceptibility. Investigating the compound’s effects in animal models or neuronal cell cultures could contribute to the development of antiepileptic drugs.

Multiresponsive Luminescent Sensors

Triazole-based coordination polymers have been explored for their luminescent properties . These materials can act as sensors for detecting specific molecules, such as antibiotics or pesticides. By incorporating the compound into a coordination polymer, researchers could develop sensitive and selective detection systems.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-phenyl-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-11(16-17-7-14-15-8-17)12-13-6-10(19-12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGGQRYOCMLAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)